molecular formula C11H18O B6253618 8-methylspiro[4.5]decan-1-one, Mixture of diastereomers CAS No. 678981-60-7

8-methylspiro[4.5]decan-1-one, Mixture of diastereomers

Cat. No. B6253618
CAS RN: 678981-60-7
M. Wt: 166.3
InChI Key:
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Description

8-methylspiro[4.5]decan-1-one is a mixture of diastereomers. It has a molecular formula of C11H18O and a molecular weight of 166.3. It is a compound that has been used in the synthesis of various derivatives with potential pharmacological interest .


Synthesis Analysis

The synthesis of similar compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been reported . The synthesis process was described as simple, fast, and cost-effective, with high yields and no further purification required . Another study reported the synthesis of a series of 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives . The synthesis was achieved via a one-pot three-component condensation .


Molecular Structure Analysis

The molecular structure of 8-methylspiro[4.5]decan-1-one is characterized by a spiro[4.5]decan-1-one core with a methyl group at the 8-position. The structure is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized as selective TYK2/JAK1 inhibitors . The structure-activity relationship was explored through the introduction of spirocyclic scaffolds .

Mechanism of Action

While the specific mechanism of action for 8-methylspiro[4.5]decan-1-one is not reported, similar compounds have shown inhibitory activity against certain kinases. For example, 2,8-diazaspiro[4.5]decan-1-one derivatives have been found to inhibit the kinase activity of receptor interaction protein kinase 1 (RIPK1), blocking the activation of the necroptosis pathway .

Future Directions

The future directions for research on 8-methylspiro[4.5]decan-1-one and its derivatives could involve further exploration of their potential pharmacological applications. For instance, the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors suggests potential therapeutic applications in various inflammatory diseases . Further structural optimization of these compounds could lead to the development of more effective inhibitors .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methylspiro[4.5]decan-1-one involves a multi-step process starting from commercially available starting materials. The key steps involve the formation of a spirocyclic ring system and the introduction of a methyl group at the appropriate position.", "Starting Materials": [ "Cyclopentadiene", "Methyl vinyl ketone", "Bromine", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methyl vinyl ketone in the presence of bromine to form a spirocyclic intermediate.", "Step 2: The spirocyclic intermediate is treated with sodium hydride and methyl iodide to introduce a methyl group at the appropriate position.", "Step 3: The resulting product is reduced with sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is oxidized with acetic acid and sodium hydroxide to form the corresponding ketone.", "Step 5: The ketone is treated with hydrochloric acid and sodium chloride to form a mixture of diastereomers of 8-methylspiro[4.5]decan-1-one.", "Step 6: The mixture of diastereomers is purified by column chromatography to obtain the desired product." ] }

CAS RN

678981-60-7

Molecular Formula

C11H18O

Molecular Weight

166.3

Purity

95

Origin of Product

United States

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